molecular formula C22H23N5O3 B2874768 N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide CAS No. 1260988-79-1

N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide

Cat. No.: B2874768
CAS No.: 1260988-79-1
M. Wt: 405.458
InChI Key: FGHSJZGFUNGEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core combining triazole and quinoxaline moieties. Key structural features include:

  • Triazoloquinoxaline scaffold: Provides a planar, electron-deficient aromatic system conducive to π-π interactions in biological targets.
  • 1-Isopropyl substituent: Introduces steric bulk and lipophilicity at the triazole ring.
  • 3-Methoxybenzyl group: Attached via an acetamide linker, this substituent contributes electron-donating properties and modulates solubility.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-14(2)20-24-25-21-22(29)26(17-9-4-5-10-18(17)27(20)21)13-19(28)23-12-15-7-6-8-16(11-15)30-3/h4-11,14H,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHSJZGFUNGEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazinoquinoxaline Derivatives

Hydrazinoquinoxaline precursors undergo cyclization with carbonyl-containing reagents. For example, 3-hydrazinoquinoxaline reacts with acetic anhydride to form the triazole ring via thermal cyclization. This method, however, often requires harsh conditions (e.g., refluxing xylene) and yields ≤60%.

Reaction Scheme
$$
\text{3-Hydrazinoquinoxaline} + \text{Acetic Anhydride} \xrightarrow{\Delta} \text{Triazolo[4,3-a]quinoxalin-4-one} + \text{Byproducts}
$$

Oxidative Cyclization Using Chloranil

A milder approach employs chloranil (tetrachloro-1,2-benzoquinone) in 1,2-dichloroethane under reflux to dehydrogenate arylidene hydrazinoquinoxalines. This method achieves cyclization in 4–6 hours with yields up to 75%.

Optimized Conditions

Parameter Value
Solvent 1,2-Dichloroethane
Temperature 83°C (reflux)
Oxidant Chloranil (1.2 equiv)
Yield 70–75%

Functionalization of the Triazoloquinoxaline Core

Alkylation at the N1 Position

The propan-2-yl group is introduced via nucleophilic substitution. Using isopropyl bromide and potassium carbonate in DMF at 80°C for 12 hours affords the N1-isopropyl derivative in ~65% yield.

Key Consideration : Excess alkylating agent (1.5 equiv) minimizes di-alkylation byproducts.

Acetamide Linker Installation

The acetamide side chain is appended through a two-step sequence:

  • Chloroacetylation : Reacting the triazoloquinoxaline with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
  • Amidation : Treating the chloroacetyl intermediate with 3-methoxybenzylamine in tetrahydrofuran (THF) using triethylamine as a base.

Reaction Profile
$$
\text{Triazoloquinoxaline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DCM, 0°C}} \text{Chloroacetyl Intermediate} \xrightarrow[\text{THF, Et}3\text{N}]{\text{3-Methoxybenzylamine}} \text{Target Compound}
$$

Industrial-Scale Optimization

Catalytic Hydrogenation for Core Synthesis

Pd/C-mediated hydrogenation of 2-nitrophenyl triazoles offers a scalable route to the triazoloquinoxaline core but suffers from catalyst poisoning and moderate yields (50–60%). Recent advances use recyclable Pd nanoparticles on mesoporous silica, improving yields to 72%.

Solvent and Reagent Sustainability

Eco-friendly adaptations include:

  • Replacing dimethyl sulfate (toxic) with dimethyl carbonate for methylations.
  • Using cyclopentyl methyl ether (CPME) as a green solvent替代 dichloromethane.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Scalability Environmental Impact
Hydrazinoquinoxaline Cyclization 60 Harsh (reflux, toxic solvents) Moderate High
Chloranil Oxidative Cyclization 75 Mild (83°C, chloranil) High Moderate
Catalytic Hydrogenation 72 H₂ (50 psi), Pd/C High Low (with recycling)

The chloranil method balances yield and practicality, while hydrogenation suits large-scale production with catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent and the functional groups present in the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID R₁ (Triazole Substituent) R₂ (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR/HRMS)
Target Compound Propan-2-yl 3-Methoxybenzyl C₂₂H₂₂N₅O₃ 404.45 (calc.) Not reported
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Methyl 4-Chlorophenyl C₁₈H₁₄ClN₅O₂ 367.79 δ 8.2–7.3 (aromatic H), HRMS m/z 367.0836
N-(4-Bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide Propan-2-yl 4-Bromophenyl C₂₀H₁₈BrN₅O₂ 440.30 Not reported
N-(3-Methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Propyl 3-Methylphenyl C₂₂H₂₃N₅O₂ 389.46 Not reported
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide None (unsubstituted) 4-Chlorophenyl C₁₇H₁₂ClN₅O₂ 353.77 δ 8.1–7.4 (aromatic H), HRMS m/z 353.0680

Structure-Activity Relationship (SAR) Insights

Though biological data for the target compound are absent, SAR trends from analogs suggest:

  • Lipophilicity and Bioavailability : Isopropyl and methoxybenzyl groups in the target compound may improve blood-brain barrier penetration compared to polar derivatives like .
  • Electron-Donating Groups: Methoxy substituents could enhance binding to targets requiring π-donor interactions, such as kinase enzymes .
  • Steric Effects : Bulkier R₁ substituents (e.g., isopropyl vs. methyl) may reduce off-target interactions by limiting access to smaller binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.